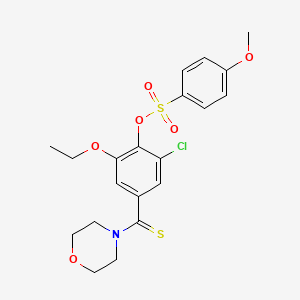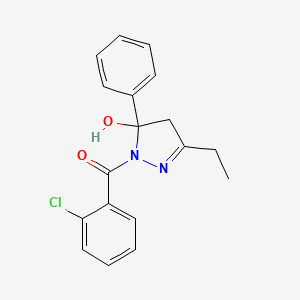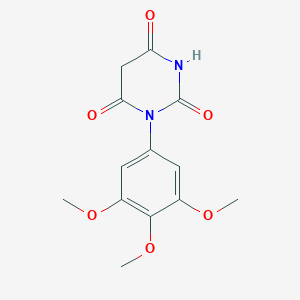
2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate is a chemical compound that is commonly referred to as CEC. This compound has gained significant attention from the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Applications De Recherche Scientifique
CEC has potential applications in various fields of scientific research. In medicine, CEC has been shown to exhibit antitumor activity, making it a potential candidate for cancer treatment. In agriculture, CEC has been shown to exhibit herbicidal activity, making it a potential candidate for weed control. In materials science, CEC has been shown to exhibit antibacterial activity, making it a potential candidate for the development of antimicrobial coatings.
Mécanisme D'action
The mechanism of action of CEC is not fully understood. However, it is believed that CEC exerts its effects by inhibiting the activity of certain enzymes and proteins in cells. This inhibition can lead to the disruption of various cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects
CEC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CEC can induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that CEC can inhibit tumor growth in animal models. Additionally, CEC has been shown to exhibit antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CEC in lab experiments is its potency. CEC has been shown to exhibit potent antitumor and herbicidal activity, making it a valuable tool for researchers studying cancer and weed control. However, one limitation of using CEC in lab experiments is its potential toxicity. CEC has been shown to exhibit toxicity in animal studies, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CEC. One area of interest is the development of CEC-based drugs for cancer treatment. Another area of interest is the development of CEC-based herbicides for weed control. Additionally, there is potential for the development of CEC-based antimicrobial coatings for use in various applications. Overall, CEC has significant potential for various scientific research applications, and further research is needed to fully understand its mechanisms of action and potential uses.
Méthodes De Synthèse
The synthesis of CEC involves a series of chemical reactions that are typically carried out in a laboratory setting. The first step involves the reaction of 2-chloro-6-ethoxy-4-nitrophenol with thionyl chloride to produce 2-chloro-6-ethoxy-4-chlorophenol. The second step involves the reaction of 2-chloro-6-ethoxy-4-chlorophenol with morpholine-4-carbodithioic acid to produce 2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenol. The final step involves the reaction of 2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenol with 4-methoxybenzenesulfonyl chloride to produce CEC.
Propriétés
IUPAC Name |
[2-chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO6S2/c1-3-27-18-13-14(20(29)22-8-10-26-11-9-22)12-17(21)19(18)28-30(23,24)16-6-4-15(25-2)5-7-16/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWFPFGZVZFHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methoxybenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B4922954.png)
![1-(1-adamantyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4922974.png)


![cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B4922995.png)
![3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4923003.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4923010.png)
![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923011.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923021.png)
![N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4923025.png)
![4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4923032.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B4923039.png)
![3'-(methylthio)-5-nitro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4923045.png)
![5-(2,3-dichlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4923059.png)